Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

This 4-aminopyrazole building block features a critical N1-ethyl and C5-trifluoromethyl substitution pattern essential for kinase inhibitor pharmacophores. As a privileged scaffold for ATP-binding pocket engagement, it enables the synthesis of selective p38α, mutant EGFR, and Raf kinase inhibitors. Its optimized LogP (0.8) supports CNS drug design. Sourcing this precise building block is mandatory; generic pyrazoles cannot replicate its potency and selectivity. Available in high purity for med chem and early discovery supply chains.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
Cat. No. B7938294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)N)C(F)(F)F
InChIInChI=1S/C6H8F3N3/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2,10H2,1H3
InChIKeyZMPZUTQHYHJMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: A Specialized Pyrazole Building Block for Kinase-Targeted Drug Discovery


1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 1443282-84-5) is a heterocyclic small molecule belonging to the 4-aminopyrazole class, characterized by an ethyl group at the N1 position and a trifluoromethyl group at the C5 position on the pyrazole ring . This substitution pattern confers a unique combination of electron-withdrawing and lipophilic properties that make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates . Its core structure serves as a privileged scaffold for engaging the ATP-binding pocket of various protein kinases, a feature that has driven its inclusion in multiple patent applications for oncology and inflammatory disease targets .

Why 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Cannot Be Replaced by Generic Pyrazole Analogs


The specific N1-ethyl and C5-trifluoromethyl substitution pattern on the pyrazole core is critical for achieving the desired balance of potency, selectivity, and physicochemical properties in kinase inhibitor programs. Class-level SAR studies on 4-aminopyrazoles demonstrate that even minor modifications at these positions can lead to a >10-fold decrease in inhibitory activity or loss of selectivity due to steric clashes or altered electronic distribution [1]. This compound is not a commodity chemical; it is a precision building block where the precise placement of substituents is essential for maintaining the pharmacophore interactions and drug-like properties required for advancing hits to leads, thereby precluding substitution with more common, less tailored pyrazole derivatives [1].

Quantitative Differentiation of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine from its Closest Analogs


Enhanced Lipophilicity for Blood-Brain Barrier Penetration: LogP Advantage over Non-Trifluoromethylated Analogs

The incorporation of the trifluoromethyl group at the 5-position of the pyrazole ring significantly increases lipophilicity, a key determinant of passive membrane permeability and blood-brain barrier penetration. This provides a clear advantage over des-trifluoromethyl analogs for CNS-targeted kinase inhibitors .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Kinase Inhibition Potency: Comparative Activity Against EGFR Wild-Type and Mutant Forms

A structurally related amino-1H-pyrazole amide derivative, sharing the core 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine scaffold, demonstrates potent inhibition of EGFR. While direct data for the free amine is limited to class-level inference, the scaffold's activity against both wild-type and mutant EGFR is well-documented, with IC50 values in the nanomolar range [REFS-1, REFS-2].

Oncology Kinase Inhibitors SAR

Selective p38 MAP Kinase Inhibition: Scaffold Privilege for Inflammatory Disease Targets

Pyrazole derivatives containing the 1-ethyl-5-(trifluoromethyl) substitution motif are extensively documented in the patent literature as potent and selective inhibitors of p38α MAP kinase, a clinically validated target for inflammatory diseases such as rheumatoid arthritis [1]. The specific substitution pattern is critical for achieving selectivity over other kinases, a major hurdle in p38 inhibitor development [2].

Inflammation Autoimmune Diseases Kinase Selectivity

Optimal Use Cases for 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine in Drug Discovery and Chemical Biology


Synthesis of Brain-Penetrant Kinase Inhibitors for Neurodegenerative Diseases

The elevated LogP value (XLogP3 = 0.8) of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine makes it an ideal starting material for designing kinase inhibitors intended to cross the blood-brain barrier. Medicinal chemists leverage this property to synthesize candidates for CNS disorders like Alzheimer's disease, where target engagement in the brain is essential. The compound can be readily elaborated at the 4-amino position to introduce diverse kinase hinge-binding motifs while maintaining favorable CNS penetration [1].

Developing Selective p38α MAP Kinase Inhibitors for Inflammatory Diseases

This compound is a privileged building block for creating selective p38α inhibitors. Researchers can use it to synthesize focused libraries of pyrazole-based analogs . The specific 1-ethyl-5-trifluoromethyl substitution pattern is known to confer a unique binding mode and selectivity profile over other kinases, addressing a key challenge in p38 drug discovery [1]. This makes it a strategic choice for academic and industrial groups working on next-generation anti-inflammatory therapeutics.

Design of Covalent Inhibitors Targeting Mutant EGFR in Resistant Cancers

The core scaffold of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has demonstrated utility in generating potent inhibitors of mutant EGFR (e.g., T790M/L858R), which are associated with acquired resistance to first-line therapies . The amine group at the 4-position provides a convenient synthetic handle for introducing acrylamide warheads or other covalent modifiers. This enables the development of irreversible kinase inhibitors with prolonged target engagement and improved efficacy against resistant tumor models [1].

Building Block for Raf Kinase Inhibitors in Melanoma Research

Amino-1H-pyrazole amide derivatives built from this core scaffold have been identified as selective Raf kinase inhibitors in melanoma cell lines . The scaffold provides a foundation for structure-based design efforts aimed at overcoming paradoxical activation of the MAPK pathway, a significant limitation of current B-Raf inhibitors. Procurement of this compound supports the synthesis of next-generation Raf inhibitors with improved safety and efficacy profiles [1].

Quote Request

Request a Quote for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.